molecular formula C17H17Cl2NOS2 B4723872 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide

Cat. No. B4723872
M. Wt: 386.4 g/mol
InChI Key: IPDYPRLJHOXGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide, also known as DTTA, is a chemical compound that has been widely used in scientific research. DTTA is a thiol-modifying agent that is commonly used to protect thiol groups in proteins and enzymes.

Mechanism of Action

2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide reacts with thiol groups in proteins and enzymes, forming a covalent bond between the thiol group and the 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide molecule. This modification can protect the thiol group from oxidation or other chemical reactions, which can be important for the stability and function of the protein or enzyme.
Biochemical and Physiological Effects:
2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been shown to have minimal effects on the biochemical and physiological properties of proteins and enzymes, as it selectively modifies thiol groups without affecting other functional groups. However, it is important to note that 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide can only protect thiol groups that are accessible to the solvent, and may not protect buried thiol groups.

Advantages and Limitations for Lab Experiments

2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has several advantages for lab experiments, including its ability to selectively modify thiol groups in proteins and enzymes, its minimal effects on the biochemical and physiological properties of proteins and enzymes, and its ease of use. However, it is important to note that 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide may not protect buried thiol groups, and may not be suitable for all types of proteins and enzymes.

Future Directions

There are several future directions for research on 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. One area of research could focus on developing new thiol-modifying agents that are more selective and have fewer limitations than 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide. Another area of research could focus on developing new methods for protecting buried thiol groups in proteins and enzymes. Finally, future research could focus on the use of 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide in the study of protein-protein interactions, and the development of new techniques for studying these interactions.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has been widely used in scientific research as a thiol-modifying agent. It is commonly used to protect thiol groups in proteins and enzymes, which can be important for their stability and function. 2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide has also been used in studies of protein-protein interactions, as it can be used to selectively modify specific thiol groups in proteins.

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NOS2/c18-15-7-4-8-16(19)14(15)11-22-12-17(21)20-9-10-23-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDYPRLJHOXGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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